

Application Notes and Protocols: Measuring 15-Lipoxygenase Activity with EPI-743

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Compound of Interest

Compound Name: EPI-743

Cat. No.: B611643

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Introduction

15-Lipoxygenase (15-LOX) is a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid. This enzymatic reaction leads to the formation of bioactive lipid mediators that are implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cell proliferation and differentiation. Dysregulation of 15-LOX activity has been linked to several diseases, including asthma, atherosclerosis, and certain types of cancer.

EPI-743, also known as vatiquinone, is a potent inhibitor of 15-lipoxygenase.[1][2][3][4] It is an orally bioavailable small molecule that acts as a key regulator of oxidative stress and inflammation pathways.[5] **EPI-743**'s mechanism of action involves the inhibition of 15-LOX, which in turn prevents the downstream cascade of lipid peroxidation and a form of iron-dependent programmed cell death known as ferroptosis.[6][7] This makes **EPI-743** a valuable tool for studying the role of 15-LOX in various biological systems and a potential therapeutic agent for diseases driven by oxidative stress and inflammation.

These application notes provide detailed protocols for measuring 15-LOX activity and for evaluating the inhibitory effect of **EPI-743** on this enzyme.

Data Presentation

The inhibitory potency of **EPI-743** on 15-LOX activity has been quantified in various studies. The following table summarizes key quantitative data from a study using patient-derived fibroblasts, demonstrating the dose-dependent effect of **EPI-743** on preventing ferroptosis and lipid oxidation, processes directly influenced by 15-LOX activity.

Parameter	Cell Type	Inducer of Ferroptosis	EPI-743 Potency	Reference
EC ₅₀ (Cell Viability)	PCH6 Patient-Derived Fibroblasts	RSL3 (2 µM)	17.3 - 21.8 nM	[8]
IC ₅₀ (Lipid Oxidation)	PCH6 Patient-Derived Fibroblasts	RSL3 (2 µM)	33.1 - 57.6 nM	[8]

EC₅₀: Half-maximal effective concentration for preventing ferroptotic cell death. IC₅₀: Half-maximal inhibitory concentration for preventing lipid oxidation. PCH6: Pontocerebellar Hypoplasia Type 6, a mitochondrial disease. RSL3: A compound that induces ferroptosis by inhibiting glutathione peroxidase 4 (GPX4).

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 15-Lipoxygenase Activity

This protocol describes a common method for measuring 15-LOX activity by monitoring the formation of a conjugated diene product from a polyunsaturated fatty acid substrate, which absorbs light at 234 nm.

Materials:

- 15-Lipoxygenase (e.g., from soybean, Sigma-Aldrich)
- Linoleic acid (substrate)
- Borate buffer (0.2 M, pH 9.0)

- Dimethyl sulfoxide (DMSO)
- Ethanol
- UV-Vis Spectrophotometer
- Quartz cuvettes

Procedure:

- Preparation of Reagents:
 - Borate Buffer (0.2 M, pH 9.0): Prepare by dissolving boric acid in water and adjusting the pH to 9.0 with NaOH.
 - Substrate Solution (250 μ M Linoleic Acid): Mix 10 μ L of linoleic acid with 30 μ L of ethanol. Add this mixture to 120 mL of 0.2 M borate buffer. This solution should be prepared fresh daily.
 - Enzyme Solution (e.g., 400 U/mL): Dissolve 15-LOX in cold 0.2 M borate buffer to a stock concentration of approximately 10,000 U/mL. Just before the assay, dilute the stock solution with cold borate buffer to the desired working concentration (e.g., 400 U/mL). Keep the enzyme solution on ice throughout the experiment.
- Assay Protocol:
 - Set the spectrophotometer to read absorbance at 234 nm.
 - Blank: To a quartz cuvette, add 500 μ L of borate buffer and 500 μ L of the substrate solution. Use this to zero the spectrophotometer.
 - Control (without inhibitor): In a separate cuvette, mix 487.5 μ L of the enzyme solution with 12.5 μ L of DMSO (the solvent for the inhibitor).
 - Initiate the reaction by adding 500 μ L of the substrate solution to the cuvette containing the enzyme and DMSO.

- Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.
- The rate of increase in absorbance is proportional to the 15-LOX activity.

Protocol 2: Evaluation of EPI-743 Inhibition of 15-Lipoxygenase Activity

This protocol details the procedure for assessing the inhibitory effect of **EPI-743** on 15-LOX activity using the spectrophotometric assay described above.

Materials:

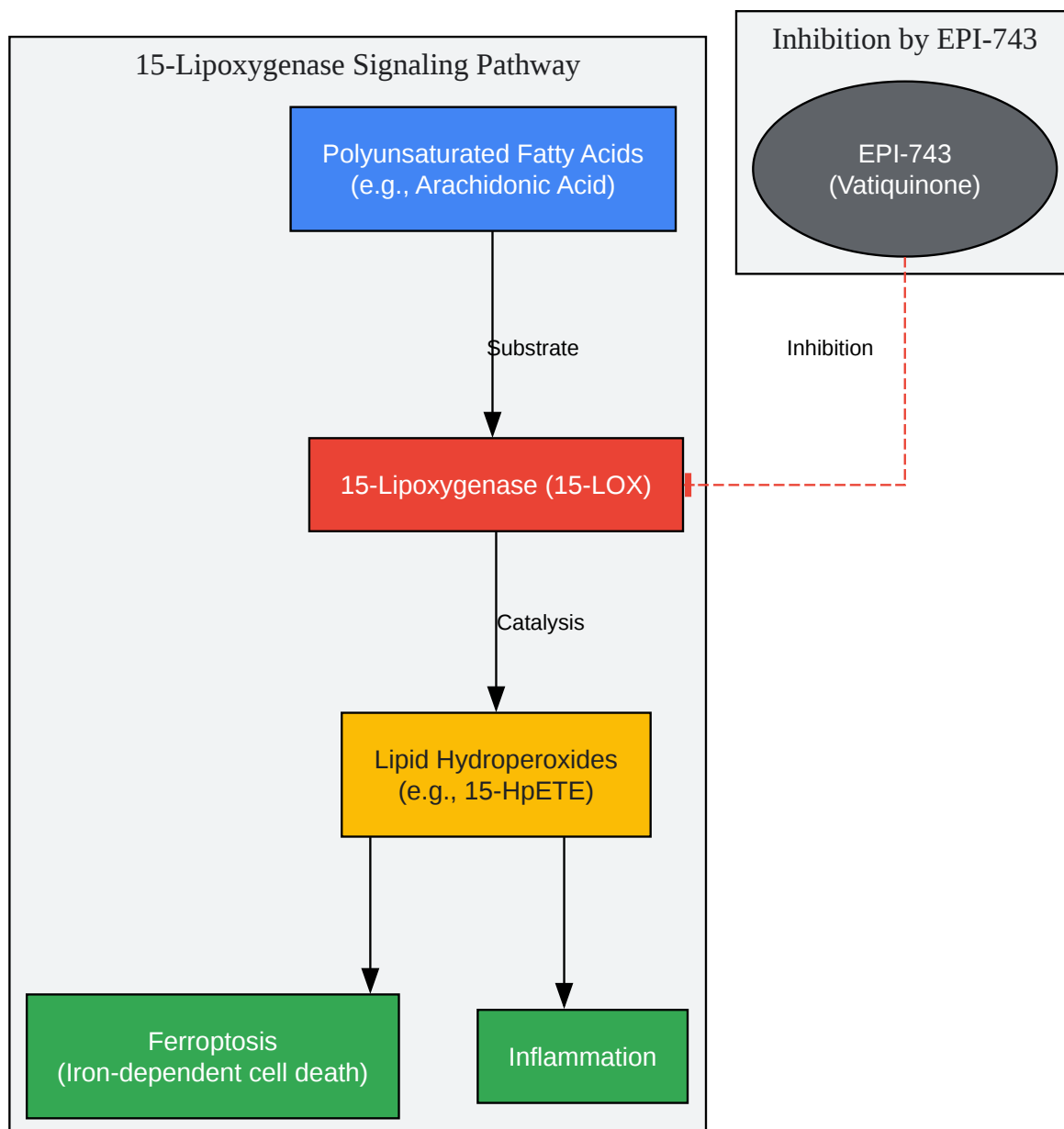
- All materials from Protocol 1
- **EPI-743** (Vatiquinone)

Procedure:

- Preparation of **EPI-743** Solutions:
 - Prepare a stock solution of **EPI-743** in DMSO.
 - From the stock solution, prepare a series of dilutions of **EPI-743** in DMSO to test a range of concentrations.
- Inhibition Assay Protocol:
 - Follow the same setup as in Protocol 1 for the blank and control reactions.
 - Inhibitor Samples: For each concentration of **EPI-743** to be tested, prepare a reaction mixture in a quartz cuvette containing:
 - 487.5 μ L of the enzyme solution
 - 12.5 μ L of the respective **EPI-743** dilution in DMSO

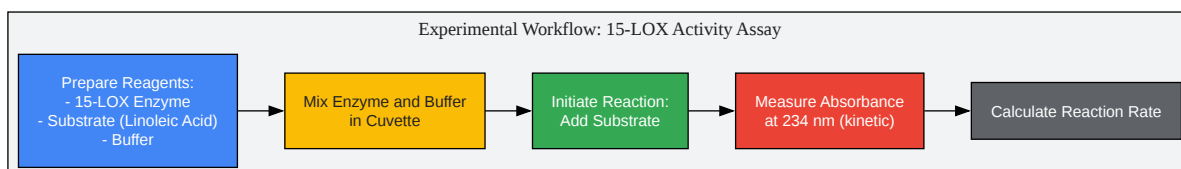
- Incubate the enzyme-inhibitor mixture for a short period (e.g., 5 minutes) at room temperature to allow for binding.
- Initiate the reaction by adding 500 μ L of the substrate solution.
- Immediately start recording the absorbance at 234 nm as described in Protocol 1.
- Data Analysis:
 - Calculate the initial rate of reaction for the control and for each **EPI-743** concentration from the linear portion of the absorbance versus time plot.
 - Calculate the percentage of inhibition for each **EPI-743** concentration using the following formula:
 - Plot the percentage of inhibition against the logarithm of the **EPI-743** concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations



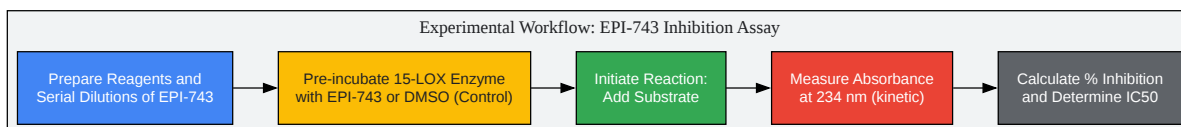
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Caption: 15-LOX signaling pathway and its inhibition by **EPI-743**.



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Caption: Workflow for the spectrophotometric 15-LOX activity assay.



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Caption: Workflow for evaluating 15-LOX inhibition by **EPI-743**.

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